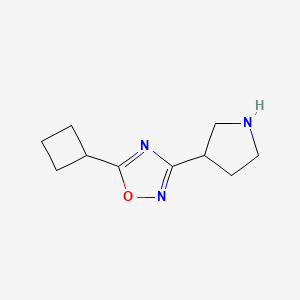

5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-cyclobutyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-7(3-1)10-12-9(13-14-10)8-4-5-11-6-8/h7-8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUWUVACIIGCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)C3CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutyl group and a pyrrolidine moiety attached to an oxadiazole ring. The molecular formula is CHNO, with a molecular weight of approximately 206.24 g/mol. The compound's structure is significant for its interaction with biological targets.

Antioxidant Activity

Research indicates that derivatives of oxadiazoles exhibit notable antioxidant properties. The incorporation of the oxadiazole moiety enhances the compound's ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases. In vitro studies have shown that related compounds can significantly reduce reactive oxygen species (ROS) levels in various cell lines .

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. Compounds containing the oxadiazole ring have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. A study highlighted that certain oxadiazole derivatives exhibited a superior selectivity for COX-2 over COX-1, suggesting potential therapeutic applications in treating inflammatory diseases .

Analgesic Effects

The analgesic activity of this compound has been evaluated in various models. Preliminary findings suggest that it may act through pathways similar to established analgesics by modulating pain signaling pathways. The structure-activity relationship studies indicate that modifications to the pyrrolidine or cyclobutyl groups could enhance analgesic potency .

Case Study 1: In Vitro Evaluation

In an in vitro study assessing the cytotoxicity and anti-inflammatory effects of several oxadiazole derivatives, this compound displayed promising results against human cancer cell lines. The IC values indicated effective inhibition of cell proliferation at low concentrations, supporting its potential as an anticancer agent .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins such as COX enzymes. These studies suggest that the compound occupies key active sites similarly to known inhibitors like Meloxicam, indicating its potential as a lead compound for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Cyclobutyl Group : Enhances lipophilicity and may improve membrane permeability.

- Pyrrolidine Moiety : Critical for interaction with biological targets; variations can affect binding affinity.

- Oxadiazole Ring : Essential for antioxidant and anti-inflammatory activities; alterations can modulate these effects.

Scientific Research Applications

Structural Representation

The compound features a cyclobutyl group and a pyrrolidine moiety attached to an oxadiazole ring, which contributes to its biological activity.

Pharmacological Applications

5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been investigated for its potential as an anti-inflammatory agent. Research indicates that compounds with oxadiazole rings can modulate inflammatory pathways, making them suitable candidates for treating conditions such as arthritis and other inflammatory diseases .

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of 1,2,4-oxadiazoles exhibited significant inhibition of leukotriene synthesis, which is crucial in the inflammatory response. The compound showed promise in reducing inflammation in animal models .

Antimicrobial Properties

Research has shown that oxadiazole derivatives possess antimicrobial activity against various pathogens. The unique structure of this compound enhances its interaction with microbial membranes, leading to increased permeability and cell death.

Case Study: Antimicrobial Efficacy

In vitro studies revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .

CNS Activity

The compound has also been explored for its neuropharmacological effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as anxiety and depression.

Case Study: Neuropharmacological Effects

A study assessed the anxiolytic effects of this compound in rodent models. Results indicated a significant reduction in anxiety-like behaviors, suggesting potential utility in treating anxiety disorders .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of leukotriene synthesis | Reduced inflammation in animal models |

| Antimicrobial | Disruption of microbial membranes | Effective against Gram-positive and Gram-negative bacteria |

| CNS Activity | Modulation of neurotransmitter systems | Anxiolytic effects observed in rodent models |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Oxadiazole Core

The position and nature of substituents on the 1,2,4-oxadiazole ring significantly influence physicochemical and biological properties:

- Cyclobutyl vs. Cyclopropyl : Replacing cyclobutyl with cyclopropyl (e.g., 5-cyclopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole, ) reduces ring strain and steric bulk. Cyclopropyl derivatives often exhibit improved metabolic stability, whereas cyclobutyl may enhance lipophilicity and binding affinity in hydrophobic pockets .

- Pyrrolidin-3-yl vs. Pyridyl: Substituting pyrrolidin-3-yl with pyridyl (e.g., 3-(4-pyridyl)-1,2,4-oxadiazole derivatives, ) alters electronic properties.

Table 1: Key Structural and Functional Comparisons

Physicochemical and Stability Considerations

- Thermal Stability : Meta-substituted oxadiazoles (e.g., 1,2,4-oxadiazole isomers in ) exhibit higher stability than ortho/para analogs. The cyclobutyl group’s strain may lower decomposition temperatures relative to cyclopropyl derivatives .

- Crystal Packing: notes that methyl or nitrophenyl substituents influence molecular planarity and crystal density, which could guide formulation strategies for the target compound .

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Condensation

This is the most commonly employed method for synthesizing 1,2,4-oxadiazoles. The process involves the reaction of an amidoxime intermediate with an activated carboxylic acid derivative (such as acyl chlorides, esters, or anhydrides) to form the oxadiazole ring via cyclodehydration.

-

- Preparation of Amidoxime: The amidoxime is synthesized from the corresponding nitrile precursor by reaction with hydroxylamine.

- Activation of Carboxylic Acid: The carboxylic acid moiety, bearing the cyclobutyl substituent, is converted into an activated form such as an acyl chloride or ester. Coupling reagents like EDC, DCC, CDI, TBTU, or T3P can be used to facilitate this activation.

- Cyclodehydration Reaction: The amidoxime and activated acid derivative are reacted, often with catalysts such as pyridine or tetrabutylammonium fluoride (TBAF), under heating to induce cyclodehydration and formation of the 1,2,4-oxadiazole ring.

-

- Relatively straightforward synthetic route.

- Versatility in substituent introduction.

- Moderate to good yields depending on reaction conditions.

-

- Sometimes harsh reaction conditions leading to side reactions.

- Purification difficulties due to byproducts.

- Reaction times can be long (4–24 hours).

This method has been successfully applied to synthesize 3,5-disubstituted 1,2,4-oxadiazoles, including those with pyrrolidinyl and cyclobutyl groups, by using appropriate amidoximes and carboxylic acid derivatives.

1,3-Dipolar Cycloaddition of Nitrile Oxides to Nitriles

An alternative synthetic route involves the 1,3-dipolar cycloaddition between nitrile oxides and nitriles to form the 1,2,4-oxadiazole ring.

-

- Generation of nitrile oxide intermediate, often from hydroximoyl chlorides.

- Cycloaddition with a nitrile bearing the desired substituent (e.g., pyrrolidinyl or cyclobutyl nitrile).

- Catalysis by Lewis acids or transition metal complexes (e.g., platinum(IV)) to improve reaction rates and selectivity.

-

- Mild reaction conditions possible.

- Potential for regioselective synthesis.

-

- Poor reactivity of nitriles can limit yields.

- Side reactions such as nitrile oxide dimerization leading to undesired byproducts.

- Expensive catalysts and solubility issues of starting materials.

Despite these challenges, this route has been reported with moderate success for the synthesis of substituted 1,2,4-oxadiazoles, but is less commonly employed for complex derivatives like this compound.

One-Pot Synthetic Procedures Using Superbases

Recent advances include one-pot syntheses at room temperature using superbases such as sodium hydroxide in dimethyl sulfoxide (NaOH/DMSO) media. This method involves direct reaction of amidoximes with methyl or ethyl esters of carboxylic acids.

-

- Mild conditions (room temperature).

- Simple purification.

- Moderate to excellent yields (11–90%).

- Reaction times vary from 4 to 24 hours.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Activated Acid | Amidoxime + Acyl chloride/ester | Heating, catalysts (pyridine, TBAF) | Moderate to good (up to 90%) | Versatile, well-established | Long reaction times, purification challenges |

| 1,3-Dipolar Cycloaddition | Nitrile oxide + Nitrile | Lewis acid catalyst, mild temp | Low to moderate (<64%) | Mild conditions, regioselectivity | Poor nitrile reactivity, side products, costly catalysts |

| One-Pot Superbase (NaOH/DMSO) | Amidoxime + Carboxylic acid ester | Room temperature, 4–24 h | 11–90% | Mild, simple purification | Variable yields, longer reaction times |

Research Findings and Notes

- The amidoxime condensation method remains the most practical and widely used for synthesizing 1,2,4-oxadiazoles with complex substituents like cyclobutyl and pyrrolidinyl groups.

- The 1,3-dipolar cycloaddition approach, although mechanistically interesting, is less favored due to lower yields and cost issues.

- Newer one-pot methods using superbases offer promising mild conditions but require optimization for specific substrates.

- Purification and yield optimization often require careful control of reaction parameters, including solvent choice, catalyst loading, and temperature.

- Structural confirmation of the synthesized compound is typically done by NMR, IR, and mass spectrometry, with yields reported variably depending on the method and substrate purity.

Q & A

Q. Table 1: Comparison of Cyclization Reagents

| Reagent | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| POCl₃ | 65–75 | ≥95 | Minimal |

| SOCl₂ | 70–80 | ≥90 | Chlorinated byproducts |

How can researchers confirm the structural integrity of this compound using spectroscopic and computational methods?

Answer:

Key Techniques:

- NMR Spectroscopy:

- ¹H NMR: Look for pyrrolidine protons at δ 2.5–3.5 ppm (multiplet) and cyclobutyl protons at δ 1.8–2.2 ppm (quartet) .

- ¹³C NMR: Oxadiazole carbons appear at 165–170 ppm; cyclobutyl carbons at 25–35 ppm .

- IR Spectroscopy: Confirm the oxadiazole ring via C=N stretching (1600–1650 cm⁻¹) and N-O stretching (950–1050 cm⁻¹) .

- Mass Spectrometry: ESI-MS ([M+H]⁺) should match the molecular weight (e.g., 221.30 g/mol for analogs ).

Computational Validation:

- Density Functional Theory (DFT): Compare calculated vs. experimental NMR/IR spectra to resolve ambiguities .

- InChI Key: Use PubChem-derived identifiers (e.g., ZKZJPZRTGSKSRD-UHFFFAOYSA-N for analogs ) for database cross-referencing.

What advanced strategies can be employed to resolve contradictions in reported bioactivity data for this compound?

Answer:

Contradictions in bioactivity (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from:

- Experimental Variability: Differences in assay conditions (pH, temperature) or enzyme sources .

- Structural Analog Interference: Impurities or byproducts from synthetic steps .

Methodological Solutions:

- Orthogonal Assays: Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) .

- Dose-Response Curves: Use 8–12 data points to improve statistical confidence in IC₅₀ calculations .

- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Q. Table 2: Example Bioactivity Data Comparison

| Study | Target Enzyme | IC₅₀ (µM) | Assay Type |

|---|---|---|---|

| PubChem | Kinase A | 0.45 | FP |

| Liu et al. | Kinase A | 1.2 | SPR |

How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

Answer:

Key Modifications:

- Cyclobutyl Group: Replace with spirocyclic or fluorinated rings to enhance metabolic stability .

- Pyrrolidine Substitution: Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the 4-position to modulate target binding .

Experimental Workflow:

Library Synthesis: Parallel synthesis of 10–20 analogs using combinatorial chemistry .

In Vitro Screening: Prioritize compounds with ≥50% inhibition at 10 µM in primary assays.

ADME Profiling: Assess solubility (HPLC), permeability (Caco-2), and microsomal stability .

Q. Table 3: SAR Trends for Analogs

| Modification | Bioactivity (IC₅₀, µM) | Solubility (mg/mL) |

|---|---|---|

| -CF₃ at pyrrolidine | 0.32 | 0.12 |

| Spirocyclobutyl | 0.89 | 0.45 |

What computational approaches are effective for predicting the biological targets of this compound?

Answer:

- Molecular Docking: Use AutoDock Vina or Glide to screen against kinase or GPCR libraries. The pyrrolidine group often targets ATP-binding pockets .

- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors from the oxadiazole ring) .

- Machine Learning: Train models on ChEMBL datasets to predict off-target effects .

Validation Steps:

- Inverse Docking: Compare predicted targets with experimental bioactivity data .

- MD Simulations: Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

How can researchers address low solubility or stability issues during in vivo studies of this compound?

Answer:

Formulation Strategies:

- Prodrug Design: Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility .

- Nanoformulations: Use liposomes or polymeric nanoparticles (PLGA) for sustained release .

Analytical Methods:

- Forced Degradation Studies: Expose the compound to heat, light, and pH extremes to identify degradation pathways .

- Stability-Indicating HPLC: Monitor purity under accelerated storage conditions (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.